molecular formula C16H26O B13993134 1-(Methoxymethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene CAS No. 87103-12-6

1-(Methoxymethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene

Cat. No.: B13993134
CAS No.: 87103-12-6
M. Wt: 234.38 g/mol
InChI Key: XRUOGYATRQQQLT-UHFFFAOYSA-N
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Description

BENZENE,1-(METHOXYMETHYL)-4-(1,1,3,3-TETRAMETHYLBUTYL)-: is an organic compound characterized by a benzene ring substituted with a methoxymethyl group and a 1,1,3,3-tetramethylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZENE,1-(METHOXYMETHYL)-4-(1,1,3,3-TETRAMETHYLBUTYL)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,1,3,3-tetramethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The methoxymethyl group can be introduced via a subsequent reaction using methoxymethyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: BENZENE,1-(METHOXYMETHYL)-4-(1,1,3,3-TETRAMETHYLBUTYL)- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the compound into its corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, mild temperatures.

    Substitution: Halides, amines, basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry: In chemistry, BENZENE,1-(METHOXYMETHYL)-4-(1,1,3,3-TETRAMETHYLBUTYL)- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the effects of aromatic hydrocarbons on biological systems. It may also serve as a model compound for investigating the metabolism and toxicity of similar substances.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological properties. They may act as ligands for specific receptors or enzymes, leading to the development of new therapeutic agents.

Industry: In the industrial sector, BENZENE,1-(METHOXYMETHYL)-4-(1,1,3,3-TETRAMETHYLBUTYL)- is used in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of BENZENE,1-(METHOXYMETHYL)-4-(1,1,3,3-TETRAMETHYLBUTYL)- involves its interaction with molecular targets such as enzymes and receptors. The methoxymethyl and 1,1,3,3-tetramethylbutyl groups can influence the compound’s binding affinity and specificity. The aromatic benzene ring allows for π-π interactions with aromatic amino acids in proteins, while the bulky substituents can affect the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

  • BENZENE,1-(METHOXYMETHYL)-4-(1,1,3,3-TETRAMETHYLPROPYL)-
  • BENZENE,1-(METHOXYMETHYL)-4-(1,1,3,3-TETRAMETHYLHEXYL)-
  • BENZENE,1-(METHOXYMETHYL)-4-(1,1,3,3-TETRAMETHYLOCTYL)-

Comparison: Compared to its similar compounds, BENZENE,1-(METHOXYMETHYL)-4-(1,1,3,3-TETRAMETHYLBUTYL)- exhibits unique properties due to the specific arrangement and size of its substituents. The 1,1,3,3-tetramethylbutyl group provides a distinct steric hindrance and hydrophobic character, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

87103-12-6

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

1-(methoxymethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene

InChI

InChI=1S/C16H26O/c1-15(2,3)12-16(4,5)14-9-7-13(8-10-14)11-17-6/h7-10H,11-12H2,1-6H3

InChI Key

XRUOGYATRQQQLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)COC

Origin of Product

United States

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